2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- is a compound belonging to the piperidinone family, which is a class of organic compounds characterized by a six-membered ring containing a nitrogen atom
Preparation Methods
The synthesis of 2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- can be achieved through several synthetic routes. One notable method involves a one-pot five-component reaction. This reaction includes aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate or aqueous ammonia in alcohols. The reaction proceeds through a Knoevenagel condensation, Michael addition, and Mannich cascade, resulting in the formation of polysubstituted 2-piperidinones with high diastereoselectivity . Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Cyclization: Intramolecular cyclization reactions can form additional ring structures, enhancing the compound’s complexity.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: It is explored for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: The compound is used in the production of polymers and other advanced materials due to its structural properties.
Mechanism of Action
The mechanism of action of 2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways such as the inhibition of specific enzymes or the activation of receptor-mediated signaling cascades. These interactions can lead to therapeutic effects, such as pain relief or anti-inflammatory responses.
Comparison with Similar Compounds
2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- can be compared with other piperidinone derivatives, such as:
4-Phenylpiperidine: Known for its analgesic properties and use in pain management.
3,4-Diphenylpiperidine: Studied for its potential antipsychotic effects.
2,6-Diphenylpiperidine: Explored for its antimicrobial activities.
The uniqueness of 2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
132604-99-0 |
---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
(3S,4S)-3-(4-methylphenyl)-4-phenylpiperidin-2-one |
InChI |
InChI=1S/C18H19NO/c1-13-7-9-15(10-8-13)17-16(11-12-19-18(17)20)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3,(H,19,20)/t16-,17-/m1/s1 |
InChI Key |
SBFDOSSVXOJNRJ-IAGOWNOFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2[C@H](CCNC2=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(CCNC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.